molecular formula C6H2Br2ClFO2S B1450058 2,5-Dibromo-3-fluorobenzenesulfonyl chloride CAS No. 1804416-65-6

2,5-Dibromo-3-fluorobenzenesulfonyl chloride

Cat. No.: B1450058
CAS No.: 1804416-65-6
M. Wt: 352.4 g/mol
InChI Key: GYLBPTANDAKLDL-UHFFFAOYSA-N
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Description

2,5-Dibromo-3-fluorobenzenesulfonyl chloride is a chemical compound with the molecular formula C6H2Br2ClFO2S. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of bromine, fluorine, and sulfonyl chloride functional groups, which contribute to its reactivity and versatility.

Preparation Methods

The synthesis of 2,5-Dibromo-3-fluorobenzenesulfonyl chloride typically involves the sulfonylation of 2,5-dibromo-3-fluorobenzene. One common method includes the reaction of 2,5-dibromo-3-fluorobenzene with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

2,5-Dibromo-3-fluorobenzenesulfonyl chloride undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2,5-Dibromo-3-fluorobenzenesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules or other organic compounds. This reactivity is exploited in various chemical transformations and modifications. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or electrophile it reacts with .

Comparison with Similar Compounds

2,5-Dibromo-3-fluorobenzenesulfonyl chloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and selectivity in various chemical reactions and applications.

Properties

IUPAC Name

2,5-dibromo-3-fluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2ClFO2S/c7-3-1-4(10)6(8)5(2-3)13(9,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYLBPTANDAKLDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Br)S(=O)(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2ClFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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